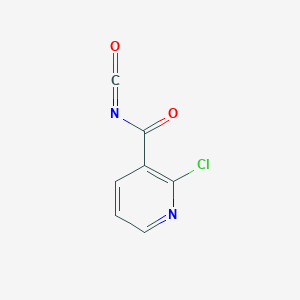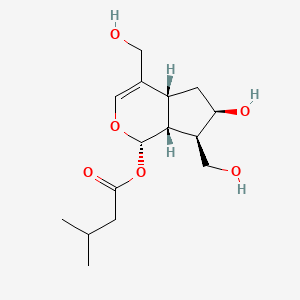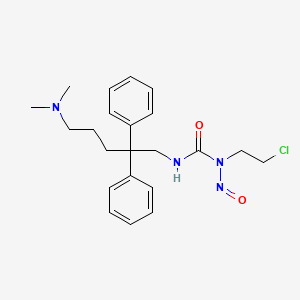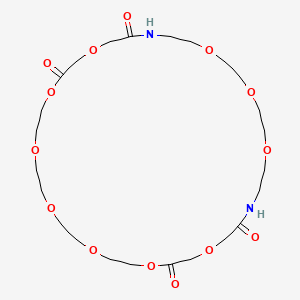
1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone is a complex organic compound characterized by its multiple ether and amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone typically involves multi-step organic reactions. Common synthetic routes include:
Step 1: Formation of the macrocyclic ring through cyclization reactions.
Step 2: Introduction of ether groups via Williamson ether synthesis.
Step 3: Formation of amide bonds through condensation reactions with amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 1,4,7,10,13,16,19,25,28,31-Decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various molecular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crown Ethers: Similar in structure due to the presence of multiple ether groups.
Cyclam: A macrocyclic compound with nitrogen atoms in the ring, similar to the diazacyclohexatriacontane structure.
Cryptands: Compounds with multiple ether and amine groups, forming stable complexes with metal ions.
Propriétés
Numéro CAS |
79688-22-5 |
|---|---|
Formule moléculaire |
C24H42N2O14 |
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
1,4,7,10,13,16,19,25,28,31-decaoxa-22,34-diazacyclohexatriacontane-3,17,21,35-tetrone |
InChI |
InChI=1S/C24H42N2O14/c27-21-17-37-19-23(29)39-15-13-35-11-9-34-10-12-36-14-16-40-24(30)20-38-18-22(28)26-2-4-32-6-8-33-7-5-31-3-1-25-21/h1-20H2,(H,25,27)(H,26,28) |
Clé InChI |
VNINGAYNLDPERM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCNC(=O)COCC(=O)OCCOCCOCCOCCOC(=O)COCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




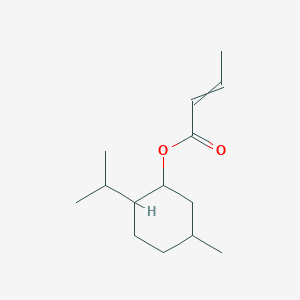
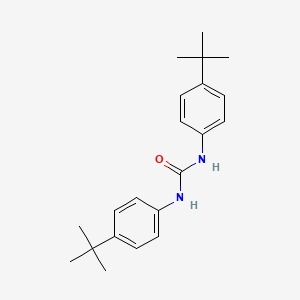
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)

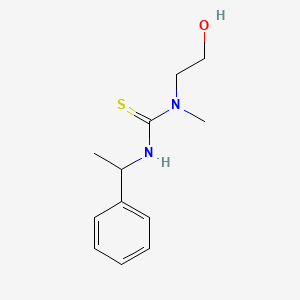
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)


![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
